molecular formula C9H5FO2 B176340 5-Fluorobenzofuran-6-carbaldehyde CAS No. 199391-71-4

5-Fluorobenzofuran-6-carbaldehyde

Katalognummer B176340
CAS-Nummer: 199391-71-4
Molekulargewicht: 164.13 g/mol
InChI-Schlüssel: KTWXKGPSXGWMQV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Fluorobenzofuran-6-carbaldehyde is a chemical compound that has garnered significant attention in scientific research for its potential applications in the field of medicine. This compound is a derivative of benzofuran and is synthesized through a series of chemical reactions. In

Wirkmechanismus

The mechanism of action of 5-Fluorobenzofuran-6-carbaldehyde is not fully understood. However, studies have suggested that the compound works by inhibiting the activity of enzymes that are essential for the growth and survival of cancer cells.

Biochemische Und Physiologische Effekte

Studies have shown that 5-Fluorobenzofuran-6-carbaldehyde has significant biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death. Additionally, 5-Fluorobenzofuran-6-carbaldehyde has been shown to inhibit the growth and proliferation of cancer cells.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of using 5-Fluorobenzofuran-6-carbaldehyde in lab experiments is its potent anti-cancer properties. This makes it an ideal compound for testing the efficacy of new cancer drugs. However, the synthesis of 5-Fluorobenzofuran-6-carbaldehyde is complex and requires specialized laboratory equipment and expertise. This can make it challenging for researchers to obtain the compound for their experiments.

Zukünftige Richtungen

There are numerous future directions for the research of 5-Fluorobenzofuran-6-carbaldehyde. One potential direction is the development of new cancer drugs that are based on the compound. Additionally, further research is needed to fully understand the mechanism of action of 5-Fluorobenzofuran-6-carbaldehyde and its potential applications in other areas of medicine.
Conclusion:
In conclusion, 5-Fluorobenzofuran-6-carbaldehyde is a chemical compound that has significant potential in the field of medicine. Its potent anti-cancer properties make it an ideal compound for testing the efficacy of new cancer drugs. However, the synthesis of 5-Fluorobenzofuran-6-carbaldehyde is complex and requires specialized laboratory equipment and expertise. Further research is needed to fully understand the mechanism of action of the compound and its potential applications in other areas of medicine.

Synthesemethoden

The synthesis of 5-Fluorobenzofuran-6-carbaldehyde involves a series of chemical reactions that require specialized laboratory equipment and expertise. The process begins with the reaction of 5-Fluorobenzofuran with potassium tert-butoxide to form the corresponding potassium salt. The potassium salt is then reacted with chloroformyl isocyanate to form the corresponding carbamate. The carbamate is then hydrolyzed to form 5-Fluorobenzofuran-6-carbaldehyde.

Wissenschaftliche Forschungsanwendungen

5-Fluorobenzofuran-6-carbaldehyde has been the subject of numerous scientific studies due to its potential applications in the field of medicine. One of the most promising applications of this compound is in the development of new drugs for the treatment of cancer. Studies have shown that 5-Fluorobenzofuran-6-carbaldehyde has potent anti-cancer properties and can inhibit the growth of cancer cells.

Eigenschaften

CAS-Nummer

199391-71-4

Produktname

5-Fluorobenzofuran-6-carbaldehyde

Molekularformel

C9H5FO2

Molekulargewicht

164.13 g/mol

IUPAC-Name

5-fluoro-1-benzofuran-6-carbaldehyde

InChI

InChI=1S/C9H5FO2/c10-8-3-6-1-2-12-9(6)4-7(8)5-11/h1-5H

InChI-Schlüssel

KTWXKGPSXGWMQV-UHFFFAOYSA-N

SMILES

C1=COC2=CC(=C(C=C21)F)C=O

Kanonische SMILES

C1=COC2=CC(=C(C=C21)F)C=O

Synonyme

6-Benzofurancarboxaldehyde, 5-fluoro-

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.